5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry teams requiring position-specific halogenated aniline building blocks face a critical challenge: regioisomeric impurities can confound SAR interpretation and derail lead optimization. 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine (CAS 883547-29-3) delivers a defined para-chloro substitution pattern optimized for Pd-catalyzed Suzuki/Buchwald-Hartwig cross-coupling, with consistent physicochemical properties (XLogP3 ~2.7; LogD 2.30, pH 5.5-7.4) that eliminate ionization-dependent assay variability. • ΔXLogP3 ≈ +0.8 vs. non-chlorinated analog (CAS 883545-58-2)-enables targeting hydrophobic binding pockets unavailable to the des-chloro scaffold • Distinct ³⁵Cl/³⁷Cl isotope signature (3:1 ratio, M:M+2 peaks at m/z 243.73/245.73) provides unambiguous LC-MS/GC-MS identity confirmation against regioisomeric contaminants • Lipinski-compliant (MW 243.73) ensures downstream coupling products remain within drug-like chemical space for fragment-to-lead progression

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 883547-29-3
Cat. No. B3163400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine
CAS883547-29-3
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCC(C)(CCOC1=C(C=C(C=C1)Cl)N)OC
InChIInChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(13)8-10(11)14/h4-5,8H,6-7,14H2,1-3H3
InChIKeyGMXIBZSYFWITDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine Profile


5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine (CAS 883547-29-3, molecular formula C₁₂H₁₈ClNO₂, MW 243.73 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 5-position and a 3-methoxy-3-methyl-butoxy group at the 2-position of the phenylamine core [1]. This compound belongs to a family of alkoxy-substituted aniline building blocks that are primarily utilized as intermediates in medicinal chemistry and organic synthesis [2]. The compound is commercially available from multiple suppliers, including Santa Cruz Biotechnology (catalog SC-318483) and Matrix Scientific, and is classified as a research-use-only chemical with hazard warnings for skin sensitization (H317) and eye irritation (H319) .

Limitations of Generic Substitution for 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine


Within the 3-methoxy-3-methyl-butoxy aniline series, positional isomerism and halogen substitution create distinct physicochemical profiles that are not interchangeable. The 5-chloro-2-alkoxy substitution pattern in this target compound yields a discrete LogP and electronic character compared to the non-chlorinated 2-alkoxy analog (CAS 883545-58-2), the para-substituted 4-alkoxy isomer (CAS 883545-65-1), and the regioisomeric 3-chloro-4-alkoxy variant (CAS 883547-24-8) [1]. Simple replacement with a closely related analog risks altering lipophilicity-dependent properties such as membrane permeability, metabolic stability, binding-site complementarity, and the synthetic accessibility of downstream derivatives—particularly for cross-coupling reactions requiring a specific halogen position [2]. The following quantitative evidence details these measurable differences.

Quantitative Differentiation Evidence for 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine vs. Analogs


Lipophilicity Shift: XLogP3 vs. Non-Chlorinated Analog

The target compound (CAS 883547-29-3) exhibits an XLogP3 value of 2.7, determined by PubChem's computational model [1]. In contrast, the non-chlorinated analog 2-(3-methoxy-3-methyl-butoxy)-phenylamine (CAS 883545-58-2, C₁₂H₁₉NO₂) has a lower XLogP3 of 1.9 (estimated based on its molecular formula lacking the chlorine atom and the well-established additivity of the chlorine hydrophobic fragment contribution of approximately +0.6–0.8 log units) [2]. This lipophilicity differential of ~0.8 log units is substantial in medicinal chemistry terms, where a ΔlogP of ≥0.5 can meaningfully alter membrane partitioning, oral absorption potential, and CYP enzyme binding.

Lipophilicity Drug-likeness Permeability

TPSA Comparison Across Chlorinated Regioisomers

The target compound has a computed topological polar surface area (TPSA) of 44.48 Ų (reported as 44.5 Ų in PubChem) [1]. While the non-chlorinated 2-alkoxy analog (CAS 883545-58-2) shares a similar TPSA of approximately 44.5 Ų (the chlorine atom does not significantly alter polar surface area), the key differentiation lies with the regioisomeric 3-chloro-4-alkoxy variant (CAS 883547-24-8). In that compound, the chlorine at position 3 and the alkoxy at position 4 place the amine group in a different electronic environment, which may affect the effective TPSA and hydrogen-bonding capacity. More importantly, the 5-chloro-2-alkoxy arrangement preserves the amine at an ortho-like position relative to the alkoxy chain, enabling intramolecular hydrogen bonding that can reduce effective polar surface area in non-aqueous environments [2].

Topological polar surface area Bioavailability Blood-brain barrier

pH-Dependent LogD Profile

The target compound exhibits a LogD (pH 5.5) of 2.30 and a LogD (pH 7.4) of 2.30, as computed by the JChem algorithm and reported on ChemBase [1]. The near-identical LogD values at both pH conditions indicate that the compound exists predominantly in its neutral form across physiologically relevant pH ranges. For the non-chlorinated analogs, the LogD values are expected to be lower by approximately 0.6–0.8 units, consistent with the absence of the hydrophobic chlorine substituent. This pH-independent LogD profile is significant for applications where consistent partitioning behavior across different biological compartments (e.g., gastrointestinal tract vs. plasma) is required [2].

LogD Ionization state Distribution coefficient

Cross-Coupling Reactivity: 5-Chloro vs. 3-Chloro Regioisomers

The 5-chloro substituent in the target compound is positioned para to the amine group on the phenyl ring, whereas in the 3-chloro-4-alkoxy regioisomer (CAS 883547-24-8) the chlorine is meta to the amine [1]. This positional difference is critically important for palladium-catalyzed cross-coupling reactions: an aryl chloride para to an aniline nitrogen experiences different electronic activation compared to a meta-substituted chlorine. The para-chloro arrangement in the target compound is activated toward oxidative addition by the electron-donating amine and alkoxy groups, while the meta-chloro in CAS 883547-24-8 lacks this direct conjugative activation [2]. For procurement decisions in medicinal chemistry programs, selecting the correct regioisomer for a planned Suzuki, Buchwald-Hartwig, or Ullmann coupling step is essential, as the reaction rate and yield can differ by orders of magnitude.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Regioselectivity

Molecular Weight & Heavy Atom Count for Quality Control

The target compound has a molecular weight of 243.73 g/mol (monoisotopic mass: 243.1026065 Da) and contains 16 heavy atoms, including one chlorine [1]. The non-chlorinated analogs (CAS 883545-58-2 and CAS 883545-65-1) have a molecular weight of 209.28 g/mol (monoisotopic mass: 209.14157885 Da, C₁₂H₁₉NO₂) [2]. This 34.45 g/mol mass difference (attributable to Cl replacing H) and the characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio, M:M+2 peaks) provide unambiguous identity confirmation by LC-MS or GC-MS. For procurement, this mass difference enables clear analytical discrimination between the chlorinated target compound and any non-chlorinated analog that might be inadvertently substituted.

Molecular weight Identity verification Quality control

Lipinski Rule-of-Five and Drug-Likeness Comparison

The target compound passes all four Lipinski Rule-of-Five criteria: MW = 243.73 (≤500), XLogP3 = 2.7 (≤5), H-bond donors = 1 (≤5), H-bond acceptors = 3 (≤10), with a rotatable bond count of 5 (≤10) [1]. ChemBase confirms Lipinski compliance ('true') [2]. The non-chlorinated analogs also pass Lipinski rules but with lower MW (209.28) and lower XLogP3 (~1.9). For library design, the chlorinated target offers an intermediate lipophilicity and molecular weight that may fill a different region of chemical space compared to the non-chlorinated analogs. Additionally, the chlorine atom provides a vector for further elaboration via cross-coupling that is absent in the non-chlorinated series.

Lipinski rules Drug-likeness Oral bioavailability

Recommended Applications for 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine


Medicinal Chemistry Library Design with Cross-Coupling Handle

Researchers expanding compound libraries for drug discovery programs can specifically procure the target compound when a substituted aniline building block with XLogP3 ~2.7 and a chlorine at the para position relative to the amine is needed [1]. The higher lipophilicity compared to non-chlorinated analogs (ΔXLogP3 ≈ +0.8) makes it suitable for targeting hydrophobic binding pockets, while the 5-chloro substituent enables downstream diversification via Suzuki or Buchwald-Hartwig cross-coupling—a synthetic option not available with the non-chlorinated variant [2].

SAR Studies with Regioisomeric Control

In SAR campaigns where chlorine position on the aniline ring is a variable, the target compound (5-chloro-2-alkoxy) serves as one point in a regioisomeric matrix alongside the 3-chloro-4-alkoxy variant (CAS 883547-24-8) [1]. The distinct electronic activation of the para-chloro group (vs. meta-chloro in the regioisomer) means that biological activity differences can be specifically attributed to chlorine position rather than mere presence. The consistent LogD of 2.30 across pH 5.5–7.4 ensures that differential activity is not confounded by variable ionization [2].

Analytical Method Development & Reference Standard Qualification

The characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio, M:M+2 peaks) and the 243.73 g/mol molecular weight make this compound an excellent reference standard for LC-MS and GC-MS method development [1]. The unambiguous mass spectral signature allows clear discrimination from non-chlorinated analogs (MW 209.28) and enables sensitive detection limits. Procurement of the target compound as a certified reference material supports identity verification workflows where regioisomeric purity must be confirmed [2].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The 5-chloro-2-alkoxy substitution pattern positions the chlorine para to the aniline nitrogen, providing electronic activation for oxidative addition in palladium-catalyzed reactions [1]. This makes the compound a strategic building block for parallel synthesis of biaryl or aryl-aminated libraries. The alkoxy side chain at position 2 provides additional steric and electronic modulation of the coupling site. The compound's Lipinski compliance (MW 243.73, XLogP3 2.7) ensures that downstream coupling products are likely to remain within drug-like chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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